3-Acetylphenyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-Acetylphenyl isocyanate" involves various methods, including the catalytic anionarylation of acrylic and methacrylic acids amides by diazonium salts to obtain thiocyanatoamides, which are then cyclized to produce substituted compounds with potential antimicrobial properties (Baranovskyi et al., 2018). Another synthesis approach involves the reaction of isocyanates with other compounds to form acetylated derivatives, demonstrating the chemical reactivity of isocyanate groups (Miller, 1970).
Molecular Structure Analysis
The molecular structure of derivatives similar to "3-Acetylphenyl isocyanate" has been studied through various analytical techniques, revealing insights into their chemical behavior and potential applications. For instance, the structure of oligomerization products of phenyl isocyanate derivatives shows the formation of helical structures, dependent on the substituents and reaction conditions, highlighting the structural diversity achievable with isocyanate chemistry (Maeda & Okamoto, 1998).
Chemical Reactions and Properties
Isocyanates, including "3-Acetylphenyl isocyanate," undergo various chemical reactions, forming complex structures with diverse properties. The reaction with water or alcohols to form ureas or urethanes, respectively, is a fundamental property of isocyanates. This reactivity forms the basis for the synthesis of polyureas and other polymers with applications in materials science and engineering (Leventis et al., 2010).
Physical Properties Analysis
The physical properties of "3-Acetylphenyl isocyanate" derivatives are influenced by their molecular structure. For example, the optical activity and specific rotation of oligomerization products can be significantly affected by the molecular structure, indicating the potential for designing materials with desired optical properties (Maeda & Okamoto, 1998).
Chemical Properties Analysis
The chemical properties of isocyanate-based compounds are characterized by their reactivity towards nucleophiles, including water, alcohols, and amines. This reactivity is exploited in various synthetic applications, from the production of pharmaceuticals to the creation of advanced materials. The synthesis and reactivity of isocyanate compounds demonstrate the utility of "3-Acetylphenyl isocyanate" in organic synthesis and materials science (Leventis et al., 2010).
Scientific Research Applications
3-Acetylphenyl isocyanate is a chemical compound with the molecular formula C9H7NO2 . It’s a yellow to brown liquid with a melting point of 33°C to 34°C and a boiling point of 155°C (4.0mmHg) . It’s used primarily for research and development purposes .
One potential application of isocyanates, including 3-Acetylphenyl isocyanate, is in the production of polyurethanes (PUs) . PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries . The synthesis of PUs involves the reaction of isocyanates with polyols .
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Automotive Industry : Isocyanates are used in the automotive industry for the production of car seats, insulation, sound dampening, and more . The specific methods and outcomes would depend on the particular manufacturing process.
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Construction Industry : Isocyanates are used in the construction industry for insulation and sealing . They can be sprayed into structures and harden in place or retain some flexibility as required by the application .
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Paints and Coatings : Isocyanates are used in the production of paints and coatings . They provide durability and resistance to weather and chemicals .
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Adhesives and Sealants : Isocyanates are used in the production of adhesives and sealants . They provide strong bonding and resistance to weather and chemicals .
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Furniture and Bedding : Isocyanates are used in the production of flexible foam for furniture and bedding .
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Protective Clothing : Isocyanates are used in the production of protective clothing .
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Automotive Industry : Isocyanates are used in the automotive industry for the production of car seats, insulation, sound dampening, and more . The specific methods and outcomes would depend on the particular manufacturing process.
-
Construction Industry : Isocyanates are used in the construction industry for insulation and sealing . They can be sprayed into structures and harden in place or retain some flexibility as required by the application .
-
Paints and Coatings : Isocyanates are used in the production of paints and coatings . They provide durability and resistance to weather and chemicals .
-
Adhesives and Sealants : Isocyanates are used in the production of adhesives and sealants . They provide strong bonding and resistance to weather and chemicals .
-
Furniture and Bedding : Isocyanates are used in the production of flexible foam for furniture and bedding .
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Protective Clothing : Isocyanates are used in the production of protective clothing .
Safety And Hazards
3-Acetylphenyl isocyanate is classified as having acute oral, dermal, and inhalation toxicity . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
1-(3-isocyanatophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASTZOAHAWBRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945815 | |
Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenyl isocyanate | |
CAS RN |
23138-64-9 | |
Record name | 23138-64-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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